Thermal Stability Advantage Over Triphenylsulfonium Nonaflate via Melting Point Comparison
The melting point of the target compound is reported as 150–180 °C, which is approximately 70–95 °C higher than the 84–88 °C reported for the widely used triphenylsulfonium nonafluorobutane-1-sulfonate (TPS-Nf) [1]. This difference in thermal stability is critical for post-exposure bake (PEB) processes at elevated temperatures, where low-melting PAGs risk phase separation or premature decomposition .
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 150–180 °C |
| Comparator Or Baseline | Triphenylsulfonium nonafluorobutane-1-sulfonate (TPS-Nf, CAS 144317-44-2): 84–88 °C |
| Quantified Difference | ΔT ≈ +70 °C to +95 °C (higher melting point for the target compound) |
| Conditions | Melting point data from commercial electronic-grade specifications; direct head-to-head DSC not available [1]. |
Why This Matters
Higher melting point directly correlates with enhanced formulation stability during elevated-temperature lithographic processing, reducing the risk of PAG aggregation and defects.
- [1] Yuhua Chemical. (4-cyclohexylphenyl)diphenylsulfonium nonafluorobutane-1-sulfonate: Physical Data. CAS 425670-64-0. http://yuhaochemical.com/wap/en/425670-64-0.html View Source
